3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

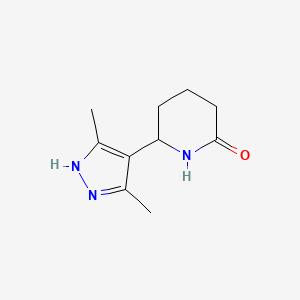

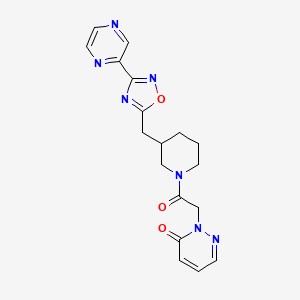

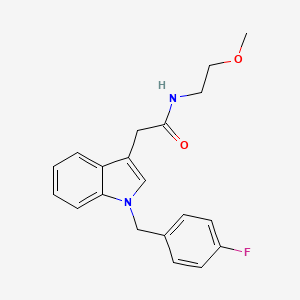

The compound “3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone” is a complex organic molecule. It contains a pyridinone ring, which is a type of heterocyclic compound . The “2,6-dichlorobenzyl” part suggests the presence of a benzyl group with two chlorine atoms attached at the 2nd and 6th positions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions . For instance, benzyl halides are widely used as alkylation reagents in drug synthesis .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyridinone ring and the dichlorobenzyl group would contribute to this complexity .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the dichlorobenzyl group might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, dichlorobenzyl alcohol, a compound with a similar dichlorobenzyl group, has a molecular weight of 177.028 Da .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

The compound is utilized in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. For instance, it can be involved in the synthesis of pyrazole derivatives, which have applications as antibacterial, anti-inflammatory, antiparasitic, and antidiabetic drugs .

Antibacterial Activities

Derivatives of this compound have been synthesized and screened for potential antibacterial activities against various bacterial strains, including methicillin-resistant Staphylococcus aureus, Escherichia coli, Acinetobacter baumannii, Pseudomonas aeruginosa, and Salmonella typhimurium .

Fibroblast Growth Factor Receptor Inhibition

The compound has been used to design and synthesize inhibitors for fibroblast growth factor receptors (FGFRs). FGFRs play fundamental roles in biological processes like tissue development, angiogenesis, and tissue regeneration. Aberrant FGFR signaling is implicated in many types of cancer, and thus, inhibitors based on this compound serve as a promising target for cancer therapy .

Chemical Transformations

The compound can be used with the Vilsmeier-Haack reagent for effecting various chemical transformations. This includes the synthesis of 4-formylpyrazoles from the double formylation of hydrazones, which finds significant application in heterocyclic chemistry .

Synthesis of Pyrazole Derivatives

It is involved in the synthesis of 4-functionalized 1,3-diphenylpyrazoles, which are important in the development of new pharmaceuticals. The special properties of the fluorine atom in these derivatives lead to unexpected biological activity results, making them valuable in the pharmaceutical industry .

Development of Anti-Tumor Pharmacology

The compound’s derivatives are being explored for their role in anti-tumor pharmacology. They are part of a new series of molecules designed to inhibit specific targets that are overactivated in various cancer types, providing a new avenue for cancer treatment .

Orientations Futures

Propriétés

IUPAC Name |

3-[(2,6-dichlorophenyl)methyl]-2-methyl-1H-pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO/c1-8-9(13(17)5-6-16-8)7-10-11(14)3-2-4-12(10)15/h2-6H,7H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYBYNDJBFVIJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1)CC2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49649014 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-7-(4-(methylthio)phenyl)-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2977150.png)

![N-benzyl-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2977163.png)

![4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid](/img/structure/B2977164.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2977166.png)